ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs. Indoles play a crucial role in cell biology and have garnered attention due to their biological activity. Our focus here is on this specific compound, which features a complex structure containing both indole and benzimidazole moieties.
Preparation Methods
Synthetic Routes:: The synthesis of ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves several steps
Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic route for efficiency, scalability, and cost-effectiveness. These methods may utilize catalysts, high-yield reactions, and purification techniques to achieve large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify functional groups.
Reduction: Reduction reactions may alter the compound’s structure.
Substitution: Substituting functional groups can lead to diverse derivatives.
Fluorination: To introduce the fluorine atom, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used.
Benzoylation: Benzoyl chloride or benzoyl bromide can benzoylate the indole ring.
Alkylation: Ethylation (adding an ethyl group) can occur under basic conditions.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential to identify these products.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore indole derivatives for potential drug candidates due to their diverse biological activities.
Catalysis: Indoles serve as catalysts in various organic transformations.
Anticancer Properties: Investigate its potential as an anticancer agent.
Antimicrobial Activity: Assess its effectiveness against microbes.
Biological Targets: Identify molecular targets affected by this compound.
Pharmaceuticals: Evaluate its use in drug formulations.
Agrochemicals: Explore applications in crop protection.
Mechanism of Action
Understanding the compound’s mechanism involves studying its interactions with cellular components. Specific molecular targets and pathways remain to be elucidated through research.
Comparison with Similar Compounds
While I don’t have a direct comparison, other benzimidazole-containing compounds and indole derivatives may share structural features. Exploring related literature can provide insights into its uniqueness.
Properties
CAS No. |
853334-43-7 |
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Molecular Formula |
C29H25FN2O3 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H25FN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |
InChI Key |
JKPZUIYDJUKLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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